N-(2,5-dimethylphenyl)nonanamide
Description
N-(2,5-Dimethylphenyl)nonanamide is a synthetic amide derivative characterized by a nonanamide backbone (nine-carbon alkyl chain) linked to a 2,5-dimethyl-substituted phenyl group. This compound belongs to the broader class of N-aryl aliphatic amides, which are studied for their diverse physicochemical properties and biological activities. For instance, N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, a structurally similar compound, exhibits strong photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC50 ≈ 10 µM), suggesting that the 2,5-dimethylphenyl group may enhance bioactivity in certain applications .
Properties
Molecular Formula |
C17H27NO |
|---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)nonanamide |
InChI |
InChI=1S/C17H27NO/c1-4-5-6-7-8-9-10-17(19)18-16-13-14(2)11-12-15(16)3/h11-13H,4-10H2,1-3H3,(H,18,19) |
InChI Key |
KYEDYVMEUMVGFK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NC1=C(C=CC(=C1)C)C |
Canonical SMILES |
CCCCCCCCC(=O)NC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of N-(2,5-dimethylphenyl)nonanamide can be contextualized by comparing it to structurally analogous compounds, focusing on substituent effects, lipophilicity, and functional group interactions.
Substituent Position and Electronic Effects
- N-(3,5-Dimethylphenyl)nonanamide Analogs: Substituting the phenyl group with 3,5-dimethyl groups (meta positions) reduces steric hindrance compared to 2,5-dimethyl substitution. However, PET-inhibiting activity in spinach chloroplasts is comparable (IC50 ≈ 10 µM), indicating that electronic effects (e.g., electron-withdrawing or donating properties) may outweigh steric factors in this context .
- This is reflected in the high PET-inhibiting activity (IC50 ≈ 10 µM) of N-(2,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide .
Backbone Modifications
- Despite this, the IC50 remains similar to nonanamide derivatives, suggesting the phenyl substituent’s role is dominant .
- Dihydrocapsaicin (N-(4-Hydroxy-3-methoxybenzyl)-8-methylnonanamide): This natural nonanamide derivative features a vanillyl group (4-hydroxy-3-methoxybenzyl) instead of a dimethylphenyl group. The vanillyl moiety confers agonist activity at TRPV1 receptors, highlighting how aromatic substituent identity dictates target specificity .
Lipophilicity and Bioavailability
Lipophilicity (logP) is a critical factor for membrane permeability and bioactivity. The nonanamide chain in this compound increases lipophilicity compared to shorter-chain analogs (e.g., acetamides or propionamides). For example, 2-[(3-fluorophenyl)amino]-N-phenylpropanamide (logP ≈ 2.5) is less lipophilic than nonanamide derivatives, which may limit its cellular uptake .
Table 1: Comparative Analysis of Selected Amide Derivatives
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Substituent Position : Ortho-substituents (e.g., 2,5-dimethyl) may induce steric effects that alter binding pocket interactions, while para-substituents optimize electronic effects without steric interference.
- Electron-Withdrawing Groups : Fluorine or chloro substituents enhance PET inhibition by increasing electrophilicity, facilitating interactions with photosynthetic proteins .
- Lipophilicity: Longer alkyl chains (e.g., nonanamide) improve membrane permeability but may reduce solubility, necessitating a balance in agrochemical design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
